6-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a triazole ring, a pyrimidine ring, and a piperidine ring. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving a suitable amine and a carbonyl compound.
Final Assembly: The final step involves the coupling of the triazole, piperidine, and pyrimidine moieties through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole and pyrimidine derivatives.
Scientific Research Applications
6-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Receptors: It can interact with specific receptors on cell surfaces, altering their signaling pathways.
Induce Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) through the activation of specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
6-[(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound shares structural similarities with other heterocyclic compounds such as imidazole, benzimidazole, and indazole derivatives.
Uniqueness
Structural Complexity: The presence of multiple functional groups and heterocyclic rings makes it a unique and versatile molecule.
Biological Activity: Its potential biological activities, including antimicrobial and anticancer properties, distinguish it from other similar compounds.
Properties
IUPAC Name |
6-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c27-17-12-14(21-19(29)22-17)11-16-23-24-20(26(16)15-7-3-1-4-8-15)30-13-18(28)25-9-5-2-6-10-25/h1,3-4,7-8,12H,2,5-6,9-11,13H2,(H2,21,22,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITDWBCAVYKSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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